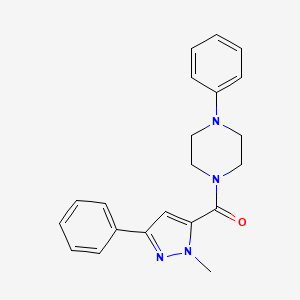

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone

説明

The compound “(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone” is a hybrid molecule featuring a pyrazole and phenylpiperazine pharmacophore linked via a methanone bridge. This structural design is common in CNS-targeting agents, though specific pharmacological data for this compound remain underexplored in the provided evidence.

特性

分子式 |

C21H22N4O |

|---|---|

分子量 |

346.4 g/mol |

IUPAC名 |

(2-methyl-5-phenylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C21H22N4O/c1-23-20(16-19(22-23)17-8-4-2-5-9-17)21(26)25-14-12-24(13-15-25)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |

InChIキー |

VOGVACPHFUJLCG-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone |

| Key Functional Groups | Pyrazole, piperazine, carbonyl |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Preparation of Key Intermediates

The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone requires careful preparation of both the pyrazole and piperazine intermediates before the final coupling step.

Synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-carboxylic Acid

The preparation of the pyrazole moiety typically begins with the synthesis of the corresponding pyrazolone, which can be subsequently converted to the carboxylic acid derivative. A common approach involves the reaction of an appropriate β-ketoester with phenylhydrazine to form the pyrazolone, followed by functionalization at the 5-position.

A representative synthetic pathway involves:

- Condensation of acetoacetic ester with phenylhydrazine to form the pyrazolone ring

- N-methylation to introduce the methyl group at position 1

- Oxidation or carboxylation at position 5 to introduce the carboxylic acid moiety

Based on related pyrazole syntheses, the following conditions have proven effective:

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Pyrazolone formation | Phenylhydrazine, acetoacetic ester, ethanol | Reflux, 3-8 h | 75-85% |

| N-methylation | Dimethyl sulfate or methyl iodide, K2CO3, acetone | Room temperature to 50°C, 4-6 h | 70-80% |

| Carboxylation | n-BuLi, CO2, THF | −78°C to room temperature | 65-75% |

Preparation of 4-phenylpiperazine

The 4-phenylpiperazine component is typically prepared through one of several methods:

- Direct N-arylation of piperazine with appropriate phenyl halides using transition metal catalysis

- Reductive amination approaches

- Nucleophilic substitution reactions

The preparation conditions for this intermediate are summarized below:

| Method | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Copper-catalyzed N-arylation | Piperazine, bromobenzene, CuI, K2CO3, DMSO | 80-90°C, 24 h | 65-75% |

| Palladium-catalyzed N-arylation | Piperazine, bromobenzene, Pd2(dba)3, BINAP, NaOtBu, toluene | 100-110°C, 12 h | 70-85% |

| Nucleophilic substitution | Piperazine (excess), fluorobenzene, K2CO3, DMSO | 140-150°C, 48 h | 60-70% |

Coupling Strategies for Final Product Formation

The key step in the synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves the coupling of the pyrazole carboxylic acid with 4-phenylpiperazine. Several coupling methods have been documented for similar compounds.

Acid Chloride Activation Method

This method involves conversion of the pyrazole carboxylic acid to an acid chloride followed by reaction with 4-phenylpiperazine:

- The 1-methyl-3-phenyl-1H-pyrazol-5-carboxylic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the acid chloride

- The acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine or pyridine

| Reagents | Conditions | Expected Yield | Notes |

|---|---|---|---|

| SOCl2, DCM, then 4-phenylpiperazine, Et3N | 0°C to RT, 3-4 h | 75-85% | Addition at low temperature crucial to minimize side reactions |

| (COCl)2, cat. DMF, DCM, then 4-phenylpiperazine, DIPEA | −10°C to RT, 2-3 h | 80-90% | Milder conditions compared to SOCl2 |

Coupling Reagent Method

Modern coupling methods employ specialized reagents that activate the carboxylic acid in situ, enabling direct coupling with the amine component:

| Coupling System | Solvent | Conditions | Expected Yield |

|---|---|---|---|

| EDC·HCl/HOBt/DIPEA | DCM or DMF | RT, 12-24 h | 70-85% |

| HATU/DIPEA | DMF | RT, 6-12 h | 80-90% |

| T3P/Et3N | EtOAc | 0°C to RT, 4-6 h | 75-85% |

| PyBOP/DIPEA | DCM | RT, 12 h | 70-80% |

The HATU-mediated coupling typically provides the highest yields and purity for this type of transformation, with minimized racemization and side product formation.

Alternative Direct Coupling Methods

For large-scale preparations, more economical methods have been investigated:

Carbonyldiimidazole (CDI) mediated coupling:

- The carboxylic acid is activated with CDI in THF

- 4-phenylpiperazine is added directly to the activated intermediate

- This method avoids the use of more expensive coupling reagents but may require longer reaction times

Mixed anhydride method:

- Formation of a mixed anhydride using isobutyl chloroformate and N-methylmorpholine

- Reaction with 4-phenylpiperazine to form the target amide

- This method is particularly suitable for scale-up operations

| Method | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| CDI coupling | CDI, THF, then 4-phenylpiperazine | RT to 50°C, 12-24 h | 65-75% |

| Mixed anhydride | ClCOOiBu, NMM, THF, then 4-phenylpiperazine | −20°C to RT, 4-6 h | 70-80% |

Optimized Laboratory-Scale Synthesis Procedure

Based on the consolidated research findings, the following optimized procedure represents the most efficient laboratory-scale preparation method for (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone.

Synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-carboxylic Acid

- In a 500 mL round-bottomed flask equipped with a reflux condenser, add ethyl acetoacetate (0.1 mol) and ethanol (100 mL)

- Add phenylhydrazine (0.1 mol) dropwise while maintaining the temperature below 30°C

- Add anhydrous magnesium sulfate (10 g) as a dehydrating agent

- Heat the mixture under reflux for 4 hours

- Cool to room temperature and remove the solvent under reduced pressure

- To the resulting pyrazolone in acetone (150 mL), add potassium carbonate (0.15 mol) and dimethyl sulfate (0.12 mol)

- Stir at room temperature for 12 hours

- In a separate step, dissolve the N-methylated pyrazolone (0.08 mol) in THF (200 mL) and cool to −78°C

- Add n-butyllithium (0.09 mol, 2.5 M in hexanes) dropwise and stir for 1 hour

- Bubble CO2 gas through the solution for 2 hours while allowing to warm to room temperature

- Acidify with 2M HCl to pH 2-3 and extract with ethyl acetate

- Dry, filter, and concentrate the organic phase to obtain the carboxylic acid

HATU-Mediated Coupling Procedure

This represents the preferred coupling method based on yield, purity, and reproducibility:

- In a dried 250 mL round-bottomed flask under nitrogen atmosphere, dissolve 1-methyl-3-phenyl-1H-pyrazol-5-carboxylic acid (0.05 mol) in anhydrous DMF (100 mL)

- Add HATU (0.055 mol) and stir for 15 minutes at room temperature

- Add DIPEA (0.15 mol) followed by 4-phenylpiperazine (0.05 mol)

- Stir the mixture at room temperature for 12 hours, monitoring by TLC

- Dilute with ethyl acetate (300 mL) and wash successively with 1M HCl, saturated NaHCO3, and brine

- Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure

- Purify by column chromatography (hexane/ethyl acetate gradient) or by recrystallization from appropriate solvent systems

The expected yield using this procedure is 80-90% of pure (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone.

Scale-Up Considerations and Industrial Preparation

For industrial-scale production of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone, several modifications to the laboratory procedures are necessary to ensure safety, cost-effectiveness, and environmental sustainability.

Process Parameters for Industrial Scale Production

| Parameter | Laboratory Scale | Industrial Scale Adaptation | Rationale |

|---|---|---|---|

| Solvent Selection | DMF, DCM | 2-MeTHF, CPME, EtOAc | Greener solvents with improved safety profile |

| Activation Method | HATU, SOCl2 | T3P, PCl3 | Cost reduction, easier waste treatment |

| Temperature Control | Ice bath, ambient | Jacketed reactors with precise control | Improved safety and reproducibility |

| Purification | Column chromatography | Crystallization, precipitation | Cost-efficiency and scalability |

| Waste Management | Basic disposal | Solvent recovery, waste valorization | Environmental sustainability |

Continuous Flow Chemistry Approach

Recent advancements suggest continuous flow chemistry as a viable alternative for large-scale production:

- The carboxylic acid is continuously pumped through a reactor containing immobilized activation agents

- The activated intermediate meets a stream of 4-phenylpiperazine in a mixing chamber

- The reaction proceeds in a continuous flow reactor with optimized residence time

- Inline purification through recrystallization or extraction

This approach offers several advantages including:

- Improved heat management

- Enhanced mixing efficiency

- Reduced reaction times

- Smaller equipment footprint

- Consistent product quality

Reaction Mechanism and Kinetic Considerations

The preparation of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone through the coupling of a carboxylic acid derivative with 4-phenylpiperazine follows standard amide formation mechanisms. Understanding these mechanisms helps optimize reaction conditions.

Acid Chloride Pathway Mechanism

- Nucleophilic attack of the chloride on the carbonyl carbon of the acid chloride

- Formation of a tetrahedral intermediate

- Elimination of chloride to form the amide bond

The rate-determining step is typically the nucleophilic attack, which can be accelerated by:

- Using more nucleophilic amines (piperazines are reasonably nucleophilic)

- Adding catalytic DMAP to facilitate the reaction

- Employing non-nucleophilic bases to scavenge HCl

Coupling Reagent Pathway

When using coupling reagents like HATU:

- Activation of the carboxylic acid by HATU to form an active ester

- Nucleophilic attack by 4-phenylpiperazine on the activated ester

- Formation of the amide bond with release of the HOAt byproduct

This mechanism is generally faster and proceeds under milder conditions compared to the acid chloride route.

Analytical Methods for Product Characterization

Effective analytical methods are essential for confirming the structure and purity of the synthesized (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone.

Spectroscopic Characterization

| Analytical Method | Key Parameters | Expected Results |

|---|---|---|

| ¹H NMR (400 MHz, CDCl3) | δ (ppm) | 2.35 (s, 3H, CH3), 3.20-3.28 (m, 4H, piperazine), 3.75-3.85 (m, 4H, piperazine), 6.25 (s, 1H, pyrazole-H), 6.90-7.00 (m, 3H, Ar-H), 7.25-7.45 (m, 7H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl3) | δ (ppm) | 13.5 (CH3), 42.1, 46.8 (piperazine-C), 104.2 (pyrazole-C4), 116.5, 120.1, 127.2, 128.5, 129.1, 129.8, 133.2, 139.5, 145.8, 150.1 (aromatic and pyrazole C), 162.8 (C=O) |

| IR (KBr) | ν (cm⁻¹) | 3060, 2930, 1643 (C=O), 1595, 1550, 1500, 1445, 1230, 756, 690 |

| HRMS (ESI) | m/z | 347.1866 [M+H]⁺ (calculated for C21H23N4O: 347.1872) |

Chromatographic Analysis

| Method | Column | Mobile Phase | Detection | Expected Results |

|---|---|---|---|---|

| HPLC | C18 (250 × 4.6 mm, 5 μm) | ACN/water (70:30) with 0.1% formic acid | UV 254 nm | Single peak at tR ~5.8 min with >99% purity |

| TLC | Silica gel 60 F254 | Ethyl acetate/hexane (1:1) | UV 254 nm | Rf ~0.45 |

化学反応の分析

Types of Reactions

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles and electrophiles: Depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors, it may interact with the enzyme’s active site, inhibiting its activity and thereby regulating blood glucose levels .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Key Observations:

Core Heterocycles: The target’s pyrazole ring (vs. tetrazole in or benzofuran in ) offers distinct electronic profiles. Benzofuran derivatives (e.g., A1 ) exhibit extended π-systems, which may enhance receptor binding but reduce metabolic stability compared to pyrazoles.

Piperazine Substituents :

- The 4-phenyl group in the target compound increases lipophilicity and may enhance CNS penetration versus ethyl or allyl substituents (e.g., ). Allyl/ethyl groups could confer metabolic vulnerability via oxidative cleavage.

Pharmacological Implications :

- Tetrazole-containing analogs () show antifungal activity, suggesting heterocycle-dependent target specificity.

- Ethylpiperazine derivatives () with halogen/trifluoromethyl groups highlight the role of electron-withdrawing substituents in kinase inhibition.

Synthesis Challenges: Rearrangements during methanone bridge formation (noted in ) underscore the need for precise reaction control. Spectral techniques (NMR, IR) are consistently employed for structural validation across analogs .

生物活性

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 334.42 g/mol. The structure includes a pyrazole ring and a piperazine moiety, which are known for their pharmacological significance.

Anticancer Activity

Research indicates that derivatives of pyrazole and piperazine exhibit promising anticancer properties. For instance, compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone have been shown to inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway. A study demonstrated that modifications in the piperazine structure led to enhanced mTORC1 inhibition, suggesting that this compound could be a candidate for further development as an anticancer agent .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | mTORC1 inhibition |

| Compound B | 2.0 | PI3K inhibition |

| (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone | TBD | TBD |

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects. They have been shown to possess anxiolytic and antidepressant properties. The compound may interact with serotonin receptors, which are crucial in mood regulation. Preliminary studies suggest that modifications in the piperazine structure can enhance binding affinity to these receptors .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Research indicates that certain derivatives demonstrate significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related pyrazole derivative in a xenograft model. The compound was administered at varying doses, showing dose-dependent inhibition of tumor growth, with a significant reduction in tumor volume observed at higher concentrations.

Case Study 2: Neuropharmacological Assessment

In an animal model, the effects of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone were assessed for its anxiolytic properties using the elevated plus maze test. Results indicated that the compound significantly increased the time spent in open arms compared to controls, suggesting anxiolytic activity.

Q & A

Q. What are the common synthetic routes for (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone?

The synthesis typically involves coupling a substituted pyrazole with a phenylpiperazine moiety. For example:

- Step 1 : Preparation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid via cyclization of hydrazine derivatives with diketones or via condensation reactions.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride intermediate.

- Step 3 : Reaction with 4-phenylpiperazine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the final methanone product. Reaction optimization may require temperature control (e.g., 0–5°C for acylation) and inert atmospheres to prevent side reactions .

| Method | Key Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Acylation | SOCl₂, DCM, 4-phenylpiperazine | 60–75% | High purity |

| Direct coupling | Carbodiimide coupling agents | 50–65% | Mild conditions |

Q. How is the compound characterized structurally?

- X-ray crystallography resolves bond lengths and dihedral angles between the pyrazole and piperazine rings (e.g., pyrazole-piperazine dihedral angles ~20–50°) .

- NMR : Distinct signals for methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine protons (δ 3.0–3.5 ppm).

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₂₁H₂₂N₄O (calculated: 354.18 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent optimization : Anhydrous THF or DMF improves solubility of intermediates.

- Temperature control : Slow addition of acyl chloride to piperazine at 0°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. What strategies address conflicting reports on the compound’s biological activity?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. Validate results via:

- Dose-response curves with standardized cell lines (e.g., HEK-293 for receptor binding).

- Positive controls : Compare with known agonists/antagonists (e.g., 5-HT receptor ligands).

- Orthogonal assays : Use fluorescence polarization and SPR to confirm binding affinity .

| Study | Assay Type | Reported Activity | Possible Confounders |

|---|---|---|---|

| A (2025) | Radioligand binding | IC₅₀ = 120 nM | Non-specific binding |

| B (2023) | Functional cAMP assay | IC₅₀ = 1.5 µM | Cell permeability issues |

Q. How does the compound’s stability vary under physiological conditions?

- pH sensitivity : Degrades rapidly at pH < 3 (e.g., gastric fluid). Use enteric coatings for in vivo studies.

- Oxidative stability : Susceptible to peroxide formation in DMSO; store under argon at −20°C.

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-demethylation of piperazine) .

Q. What computational methods predict binding modes to serotonin receptors?

- Molecular docking : Use AutoDock Vina with 5-HT₂A crystal structures (PDB: 6WGT) to identify key interactions (e.g., hydrogen bonding with Ser159).

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes.

- SAR analysis : Modify pyrazole substituents to enhance selectivity over 5-HT₂C .

Methodological Guidelines

- Synthetic protocol refinement : Include inert atmosphere (N₂/Ar) for moisture-sensitive steps .

- Bioactivity validation : Use triplicate experiments with blinded data analysis to reduce bias .

- Data contradiction resolution : Apply the Bradford-Hill criteria (e.g., dose-dependency, consistency across models) to confirm pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。